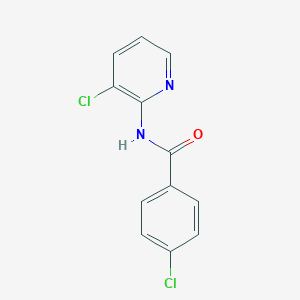
4-chloro-N-(3-chloropyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3-chloropyridin-2-yl)benzamide is a chemical compound that has generated significant interest due to its potential applications in scientific research. This compound is a derivative of benzamide and contains a chloropyridine group and a chlorobenzene group.
科学的研究の応用
4-chloro-N-(3-chloropyridin-2-yl)benzamide has been shown to have potential applications in scientific research. This compound has been found to inhibit the activity of a protein called GSK-3β, which is involved in a variety of cellular processes such as glycogen metabolism, gene expression, and cell differentiation. Inhibition of GSK-3β has been linked to a number of diseases including Alzheimer's disease, bipolar disorder, and diabetes. Therefore, 4-chloro-N-(3-chloropyridin-2-yl)benzamide has the potential to be used as a tool compound to study the role of GSK-3β in these diseases.
作用機序
The mechanism of action of 4-chloro-N-(3-chloropyridin-2-yl)benzamide involves the inhibition of GSK-3β. This compound binds to the ATP-binding site of GSK-3β, preventing the enzyme from phosphorylating its substrates. This leads to the inhibition of downstream signaling pathways that are regulated by GSK-3β.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(3-chloropyridin-2-yl)benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of GSK-3β with an IC50 value of 44 nM. In vivo studies have shown that this compound can cross the blood-brain barrier and inhibit GSK-3β activity in the brain.
実験室実験の利点と制限
One advantage of using 4-chloro-N-(3-chloropyridin-2-yl)benzamide in lab experiments is that it is a relatively small molecule that can be easily synthesized and purified. Another advantage is that this compound has a high affinity for GSK-3β, making it a potent inhibitor of this enzyme. However, one limitation of using this compound is that it may have off-target effects on other proteins that contain ATP-binding sites. Therefore, it is important to use appropriate controls in experiments to ensure that any observed effects are due to the inhibition of GSK-3β.
将来の方向性
There are several future directions for research on 4-chloro-N-(3-chloropyridin-2-yl)benzamide. One direction is to investigate the therapeutic potential of this compound in diseases that are associated with GSK-3β dysregulation such as Alzheimer's disease, bipolar disorder, and diabetes. Another direction is to study the structure-activity relationship of this compound and develop more potent and selective inhibitors of GSK-3β. Additionally, it would be interesting to investigate the effects of this compound on other cellular processes that are regulated by GSK-3β such as autophagy and cell proliferation.
合成法
The synthesis of 4-chloro-N-(3-chloropyridin-2-yl)benzamide involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 3-chloro-2-pyridinecarboxamide in the presence of a base such as triethylamine to yield the final product. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
特性
分子式 |
C12H8Cl2N2O |
|---|---|
分子量 |
267.11 g/mol |
IUPAC名 |
4-chloro-N-(3-chloropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-5-3-8(4-6-9)12(17)16-11-10(14)2-1-7-15-11/h1-7H,(H,15,16,17) |
InChIキー |
CIZOHRZXDNXRMC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC(=C(N=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)

![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)


![2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate](/img/structure/B295103.png)
![(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide](/img/structure/B295109.png)
![2-[Benzyl(methyl)amino]ethyl 2-iodobenzoate](/img/structure/B295112.png)
![2-[Benzyl(methyl)amino]ethyl 4-fluorobenzoate](/img/structure/B295113.png)
![2-[Benzyl(methyl)amino]ethyl 3-fluorobenzoate](/img/structure/B295114.png)
![2-[Benzyl(methyl)amino]ethyl benzoate](/img/structure/B295115.png)

![2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate](/img/structure/B295120.png)
